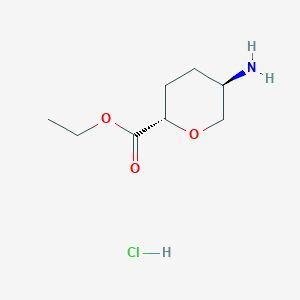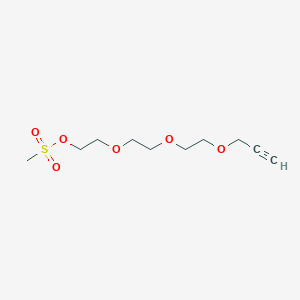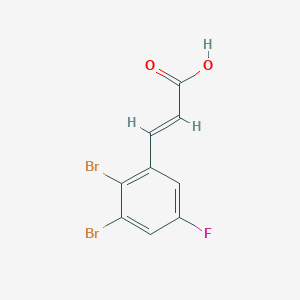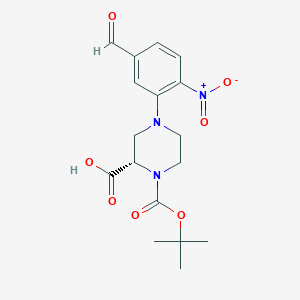
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene is a complex organic compound with the molecular formula C48H30N6 and a molecular weight of 690.79 g/mol This compound is characterized by its unique structure, which includes a triphenylene core substituted with six pyridine groups at the 3-positions
準備方法
The synthesis of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene typically involves the following steps :
Starting Materials: The synthesis begins with 2,3,6,7,10,11-hexabromobenzo[9,10]phenanthrene and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Reaction Conditions: These starting materials undergo a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene or dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve scaling up the Suzuki-Miyaura coupling reaction with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine groups can participate in substitution reactions, where nucleophiles or electrophiles replace one or more hydrogen atoms on the pyridine rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
科学的研究の応用
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene involves its ability to form stable complexes with metal ions and other molecules . The pyridine groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other supramolecular structures. These interactions can influence the compound’s electronic properties, making it suitable for use in electronic and optoelectronic applications.
類似化合物との比較
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can be compared with other similar compounds, such as :
2,3,6,7,10,11-Hexaaminotriphenylene: This compound has amino groups instead of pyridine groups, which can lead to different reactivity and applications.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: This derivative has formyl groups, which can participate in different types of chemical reactions compared to pyridine groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups in this compound can lead to different hydrogen bonding interactions and solubility properties.
特性
分子式 |
C48H30N6 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC名 |
3-(3,6,7,10,11-pentapyridin-3-yltriphenylen-2-yl)pyridine |
InChI |
InChI=1S/C48H30N6/c1-7-31(25-49-13-1)37-19-43-44(20-38(37)32-8-2-14-50-26-32)46-22-40(34-10-4-16-52-28-34)42(36-12-6-18-54-30-36)24-48(46)47-23-41(35-11-5-17-53-29-35)39(21-45(43)47)33-9-3-15-51-27-33/h1-30H |
InChIキー |
UBHPERCXCJQQGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CN=CC=C6)C7=CN=CC=C7)C8=CN=CC=C8)C9=CN=CC=C9)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


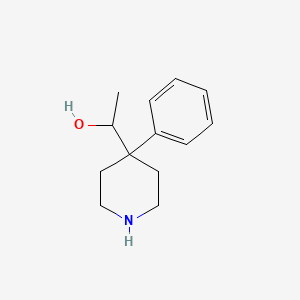
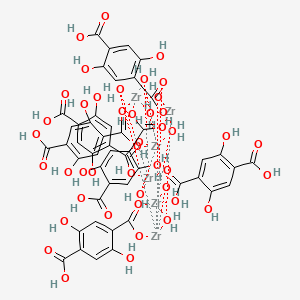

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
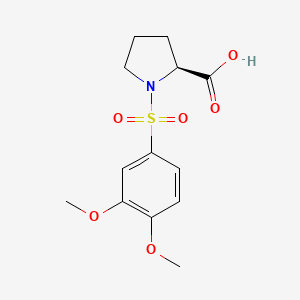
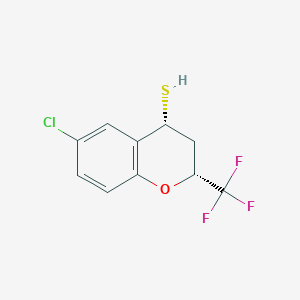
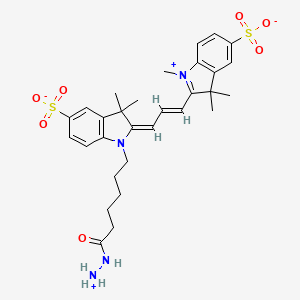
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
